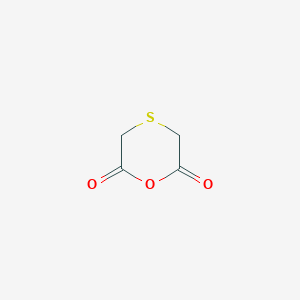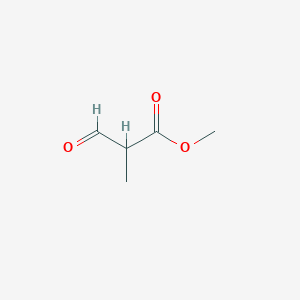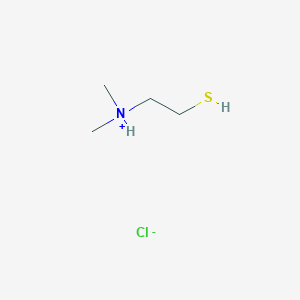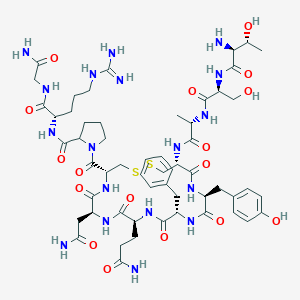
10-Thr-11-ser-12-ala-argipressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Thr-11-ser-12-ala-argipressin, also known as desmopressin, is a synthetic analogue of the antidiuretic hormone vasopressin. It has been extensively studied for its potential therapeutic applications in various medical conditions, including diabetes insipidus, nocturnal enuresis, and hemophilia A.
Mechanism Of Action
Desmopressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It does this by binding to the vasopressin receptor in the renal collecting ducts, which stimulates the insertion of aquaporin-2 water channels into the luminal membrane of the cells. This increases the permeability of the membrane to water, allowing for increased water reabsorption.
Biochemical And Physiological Effects
Desmopressin has been shown to have a number of biochemical and physiological effects. It increases plasma levels of von Willebrand factor and factor VIII, leading to improved hemostasis in patients with hemophilia A. It also reduces urine output, leading to increased urine concentration and decreased thirst in patients with diabetes insipidus.
Advantages And Limitations For Lab Experiments
Desmopressin has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic analogue of a naturally occurring hormone, making it more stable and easier to produce than the natural hormone. Additionally, it has a well-established mechanism of action and has been extensively studied in clinical trials. However, one limitation is that it may have off-target effects on other vasopressin receptors, leading to potential side effects.
Future Directions
There are several future directions for research on 10-Thr-11-ser-12-ala-argipressin. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the exploration of its potential therapeutic applications in other medical conditions, such as traumatic brain injury and chronic kidney disease. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Synthesis Methods
Desmopressin is synthesized through a series of chemical reactions that involve the modification of the natural vasopressin molecule. The process involves the replacement of the amino acid phenylalanine with a synthetic analogue, 1-deamino-8-D-arginine, and the addition of a methyl group to the amino acid residue at position 1.
Scientific Research Applications
Desmopressin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst. It has also been used to treat nocturnal enuresis, a condition that causes bedwetting in children. Additionally, 10-Thr-11-ser-12-ala-argipressin has been used as a hemostatic agent in patients with hemophilia A, a bleeding disorder caused by a deficiency in clotting factor VIII.
properties
CAS RN |
115712-78-2 |
|---|---|
Product Name |
10-Thr-11-ser-12-ala-argipressin |
Molecular Formula |
C56H82N18O17S2 |
Molecular Weight |
1343.5 g/mol |
IUPAC Name |
1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1 |
InChI Key |
RNONUHATTFUMGG-HNTDYGRUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
sequence |
TSACYFQNCPRG |
synonyms |
10-Thr-11-Ser-12-Ala-argipressin arginine vasopressin, Thr(10)-Ser(11)-Ala(12)- argipressin, Thr(10)-Ser(11)-Ala(12)- argipressin, threonyl(10)-serinyl(11)-alanine(12)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



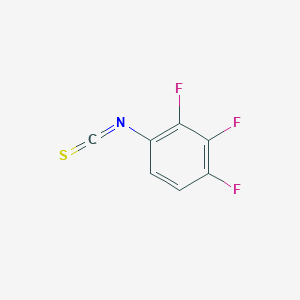
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
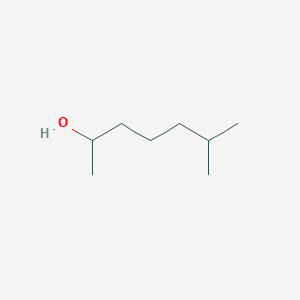

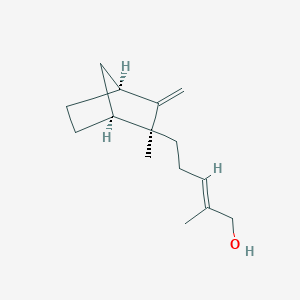
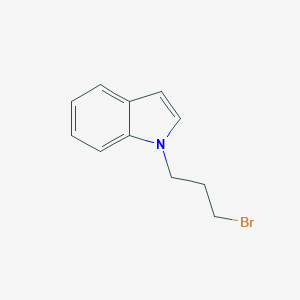
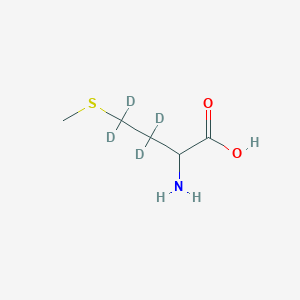
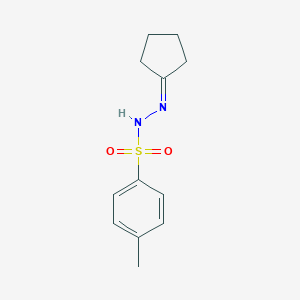
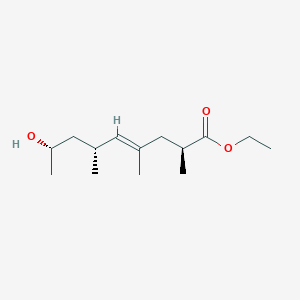
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
